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7-Chloro-benzo[1,3]dioxole-5-

carbaldehyde

Cat. No.: B113165 Get Quote

Introduction
3,4-Methylenedioxy-5-chlorobenzaldehyde, also known as 6-chloropiperonal, is a substituted

aromatic aldehyde of significant interest in synthetic organic chemistry and drug development.

Its structure is characterized by a benzaldehyde core functionalized with a methylenedioxy

bridge across the 3 and 4 positions and a chlorine atom at the 5 position. This unique

combination of functional groups—an electrophilic aldehyde, an electron-donating

methylenedioxy group, and an electron-withdrawing halogen—imparts a distinct reactivity

profile, making it a valuable intermediate for the synthesis of complex molecular architectures.

This guide provides a comprehensive technical overview of its properties, synthesis, reactivity,

and applications, with a focus on its role in modern medicinal chemistry and drug discovery for

an audience of researchers and drug development professionals.

Physicochemical Properties
The precise experimental data for 3,4-methylenedioxy-5-chlorobenzaldehyde is not extensively

documented in publicly available literature. However, we can infer its properties based on

structurally similar compounds. The table below compares the known properties of related

benzaldehydes to provide an estimated profile. The methylenedioxy group generally increases

the melting point compared to methoxy-substituted analogs, while the chloro-substituent adds

to the molecular weight and can influence crystallinity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b113165?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property
4-
Chlorobenzald
ehyde

3-Methoxy-4,5-
methylenediox
ybenzaldehyde

3,4-
Methylenediox
y-5-
chlorobenzald
ehyde
(Estimated)

Data Source(s)

Molecular

Formula
C₇H₅ClO C₉H₈O₄ C₈H₅ClO₃ N/A

Molecular Weight 140.57 g/mol 180.16 g/mol 184.58 g/mol [1]

Appearance

Colorless to

yellow powder or

white crystalline

solid

Crystalline solid
White to off-white

crystalline solid
[2]

Melting Point 47.5 °C 129 °C
Likely between

80-130 °C
[1]

Boiling Point 213.5 °C Not available
>200 °C (likely

decomposes)
[1]

Solubility

Insoluble in

water; soluble in

ethanol, ether,

benzene

Insoluble in

water

Insoluble in

water; soluble in

common organic

solvents (e.g.,

DCM, EtOAc,

Acetone)

[3][4]

logP

(Octanol/Water)
2.1 (calculated) Not available

~2.5-3.0

(estimated)

Spectroscopic Data (Predicted)
Detailed spectroscopic analysis is crucial for the unambiguous identification and

characterization of 3,4-methylenedioxy-5-chlorobenzaldehyde. Based on its structure, the

following spectral features are anticipated:

¹H NMR:
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Aldehyde Proton (-CHO): A singlet peak is expected in the downfield region, typically

between δ 9.8 and 10.1 ppm.

Aromatic Protons: Two singlets are anticipated in the aromatic region (δ 7.0-7.5 ppm),

corresponding to the protons at the C2 and C6 positions of the benzene ring. The exact

chemical shifts will be influenced by the electronic effects of the substituents.

Methylenedioxy Protons (-O-CH₂-O-): A characteristic singlet corresponding to the two

equivalent protons of the methylenedioxy group is expected around δ 6.1 ppm.[5]

¹³C NMR:

Carbonyl Carbon (-CHO): A signal in the highly deshielded region of the spectrum, around

δ 190-192 ppm.[5]

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their

chemical shifts determined by the attached substituents. The carbon bearing the chlorine

atom will be in the δ 125-135 ppm range, while the carbons of the methylenedioxy group

will be further upfield.

Methylenedioxy Carbon (-O-CH₂-O-): A signal around δ 102-104 ppm.[5]

Infrared (IR) Spectroscopy:

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

Aromatic C=C Stretch: Medium intensity bands in the 1450-1600 cm⁻¹ region.

C-O Stretch (Methylenedioxy): Strong bands in the 1030-1250 cm⁻¹ region.

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS):

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 184. A

characteristic isotopic pattern for one chlorine atom (M+2 peak with ~33% intensity of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://www.rsc.org/suppdata/dt/c4/c4dt01765j/c4dt01765j1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b113165?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M⁺ peak) will be a key diagnostic feature.

Fragmentation: A prominent fragment corresponding to the loss of the aldehyde proton (M-

1) is expected. Further fragmentation may involve the loss of CO and cleavage of the

methylenedioxy ring.

Synthesis and Purification
Synthetic Routes
The synthesis of 3,4-methylenedioxy-5-chlorobenzaldehyde typically starts from piperonal (3,4-

methylenedioxybenzaldehyde), a readily available starting material. The primary challenge is

the regioselective introduction of the chlorine atom at the C5 position.

Causality behind Experimental Choices: The methylenedioxy group is an ortho-, para-director.

Since the para position (C6) is sterically more accessible than the ortho position (C2),

electrophilic aromatic substitution reactions on piperonal will preferentially occur at the C6

position. Therefore, direct chlorination of piperonal is a viable strategy.

Piperonal
(3,4-Methylenedioxybenzaldehyde)

3,4-Methylenedioxy-5-chlorobenzaldehyde

Electrophilic Aromatic
Substitution (Chlorination)

Chlorinating Agent
(e.g., SO₂Cl₂ or NCS)

Solvent
(e.g., DCM, CCl₄)

Click to download full resolution via product page

Caption: Synthetic workflow for 3,4-methylenedioxy-5-chlorobenzaldehyde.
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Experimental Protocol: Chlorination of Piperonal
This protocol is a representative example and should be optimized for specific laboratory

conditions.

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a nitrogen inlet, dissolve piperonal (1 equivalent) in a suitable

anhydrous solvent like dichloromethane (DCM) or carbon tetrachloride. The choice of an

inert solvent is critical to prevent side reactions.

Cooling: Cool the solution to 0-5 °C using an ice bath. This is essential to control the

exothermicity of the reaction and minimize the formation of polychlorinated byproducts.

Reagent Addition: Slowly add a solution of sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide

(NCS) (1.0-1.1 equivalents) in the same solvent via the dropping funnel over 30-60 minutes.

SO₂Cl₂ is a potent chlorinating agent, while NCS offers a milder alternative. The slow

addition rate is crucial for regioselectivity and safety.

Reaction Monitoring: Allow the reaction to stir at 0-5 °C and then warm to room temperature.

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Workup: Quench the reaction by carefully adding cold water or a saturated solution of

sodium bicarbonate to neutralize any acidic byproducts. Separate the organic layer, and

extract the aqueous layer with the solvent.

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The crude product can be purified by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

or by column chromatography on silica gel.

Alternative Synthesis: Biocatalysis
Recent research has shown the potential for bioproduction of related compounds. A yeast-

based bioconversion system using variants of pyruvate decarboxylase has been used to

produce phenylacetylcarbinol derivatives from ring-substituted benzaldehydes, including 6-
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chloropiperonal.[6] This approach offers a greener alternative to traditional chemical synthesis

and is an active area of research for producing precursors for pharmaceuticals.[6]

Chemical Reactivity and Key Reactions
The reactivity of 3,4-methylenedioxy-5-chlorobenzaldehyde is dominated by the aldehyde

functional group and influenced by the electronic properties of the aromatic ring.

Reactivity of the Aldehyde Group
The aldehyde is a versatile functional group that can undergo a wide range of transformations,

making this molecule a valuable synthetic intermediate.

Reductive Amination: This is one of the most important reactions for drug discovery, allowing

for the formation of C-N bonds to introduce amine functionalities. The aldehyde reacts with a

primary or secondary amine to form an imine intermediate, which is then reduced in situ by a

mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride

to yield the corresponding amine. This reaction is a cornerstone of combinatorial chemistry

and library synthesis.[7]

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using

various oxidizing agents such as potassium permanganate (KMnO₄) or Jones reagent

(CrO₃/H₂SO₄).

Condensation Reactions: It can participate in various condensation reactions like the Wittig,

Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double

bonds.

Grignard and Organolithium Reactions: Addition of organometallic reagents to the aldehyde

carbonyl yields secondary alcohols.
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Mechanism of Reductive Amination

Ar-CHO
(3,4-Methylenedioxy-

5-chlorobenzaldehyde)

[Ar-CH=NR₂]⁺
(Iminium Ion Intermediate)+ R₂NH, -H₂O

R₂NH
(Primary or Secondary Amine)

Ar-CH₂-NR₂

(Final Amine Product)
Reduction

[H⁻]
(e.g., STAB)

Click to download full resolution via product page

Caption: Generalized mechanism of reductive amination.

Influence of Ring Substituents
The electronic nature of the aromatic ring substituents modulates its reactivity. The

methylenedioxy group is strongly electron-donating through resonance, activating the ring

towards electrophilic substitution. Conversely, the chlorine atom is electron-withdrawing via

induction but weakly donating through resonance. The net effect is a highly electron-rich

aromatic system, which can influence the reactivity of the aldehyde and the ring itself in

subsequent synthetic steps.

Applications in Research and Drug Development
3,4-Methylenedioxy-5-chlorobenzaldehyde is primarily used as a building block in the synthesis

of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Precursor for Psychoactive Compounds: This compound is a known precursor in the

synthesis of derivatives of 3,4-methylenedioxymethamphetamine (MDMA, "Ecstasy").[6] Its

use in this context makes it a compound of interest in forensic chemistry and for researchers
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studying the pharmacology of psychoactive substances. The chlorine substituent can be

used as a handle for further functionalization or to modulate the pharmacological properties

of the final compound.[6]

Medicinal Chemistry Scaffolding: Substituted benzaldehydes are versatile scaffolds in drug

discovery. They are frequently employed in multicomponent reactions, which allow for the

rapid generation of molecular diversity from simple building blocks.[8] The unique

substitution pattern of 3,4-methylenedioxy-5-chlorobenzaldehyde can be exploited to

synthesize libraries of novel compounds for screening against various biological targets. The

field of "click chemistry" also heavily utilizes functional groups that can be derived from

aldehydes, further expanding its utility in creating diverse molecular libraries for lead

discovery.[9]

Agrochemical Synthesis: Analogous chlorinated benzaldehydes are intermediates in the

production of fungicides and plant growth regulators, suggesting a potential application for

this molecule in the agrochemical sector.[4]

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3,4-methylenedioxy-5-chlorobenzaldehyde is not

readily available, the safety precautions can be inferred from related chlorinated and

substituted benzaldehydes.

Hazard Identification:

Causes skin irritation (H315).[10]

Causes serious eye irritation (H319).[10]

May be harmful if swallowed (H302).[10]

May cause an allergic skin reaction (H317).

Toxic to aquatic life with long-lasting effects (H411).

Handling Precautions:
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Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles,

and a lab coat.[11]

Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation

of dust or vapors.

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using

this product.

Storage:

Store in a tightly closed container in a cool, dry, and well-ventilated place.

The compound may be sensitive to air and light; storage under an inert atmosphere (e.g.,

nitrogen or argon) is recommended for long-term stability.[3][12]

Keep away from incompatible materials such as strong oxidizing agents, strong reducing

agents, and strong bases.[3][12]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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